molecular formula C6H7Cl2NO B8742874 Pentanenitrile, 2,4-dichloro-4-methyl-5-oxo- CAS No. 90044-00-1

Pentanenitrile, 2,4-dichloro-4-methyl-5-oxo-

Cat. No. B8742874
Key on ui cas rn: 90044-00-1
M. Wt: 180.03 g/mol
InChI Key: JXQYOHGHAJITAK-UHFFFAOYSA-N
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Patent
US04469896

Procedure details

18 g of the 4-formyl-2,4-dichlorovaleronitrile obtained in Example 3(a) and 0.1 g of copper powder are heated in a tantalum autoclave for 5 hours to 150° C. after the introduction of 10 g of dry HCl gas under pressure. After they have cooled, the contents of the autoclave are subjected to steam distillation, affording 10.5 g of 2,3-dichloro-5-methylpyridine in the form of colourless crystals with a melting point of 46°-47° C. 1H-NMR spectrum (100 MHz in CDCl3) in ppm: 8.13 (d, 1H, H on C-6); 7.59 (d, 1H, H on C-4); 2.34 (s, 3H, --CH3).
Quantity
18 g
Type
reactant
Reaction Step One
Name
Quantity
10 g
Type
reactant
Reaction Step One
Name
copper
Quantity
0.1 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([C:3](Cl)([CH3:9])[CH2:4][CH:5]([Cl:8])[C:6]#[N:7])=O.[ClH:11]>[Cu].[Ta]>[Cl:11][C:6]1[C:5]([Cl:8])=[CH:4][C:3]([CH3:9])=[CH:1][N:7]=1

Inputs

Step One
Name
Quantity
18 g
Type
reactant
Smiles
C(=O)C(CC(C#N)Cl)(C)Cl
Name
Quantity
10 g
Type
reactant
Smiles
Cl
Name
copper
Quantity
0.1 g
Type
catalyst
Smiles
[Cu]
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ta]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After they have cooled
DISTILLATION
Type
DISTILLATION
Details
the contents of the autoclave are subjected to steam distillation

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=C(C=C1Cl)C
Measurements
Type Value Analysis
AMOUNT: MASS 10.5 g
YIELD: CALCULATEDPERCENTYIELD 64.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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